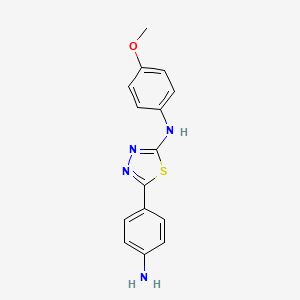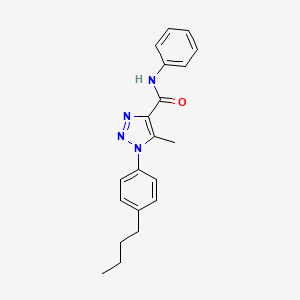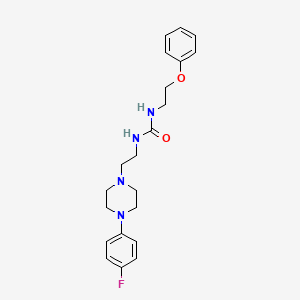![molecular formula C12H15ClN2O B2438694 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197830-01-4](/img/structure/B2438694.png)
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane , also known as pyrrolidine chloropyridine ether , is a heterocyclic compound . Its chemical structure comprises a pyrrolidine ring fused with a chloropyridine moiety. The pyrrolidine ring is a five-membered saturated nitrogen-containing ring, which is widely used in medicinal chemistry due to its diverse pharmacological properties .
Molecular Structure Analysis
The molecular formula of This compound is C₉H₁₄ClNO . Its structure consists of a pyrrolidine ring fused with a chloropyridine group. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Scientific Research Applications
Chemical Synthesis and Structure Analysis
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane and related compounds have been explored in various chemical syntheses and structural analyses. Studies have focused on their synthesis through reactions like the Diels-Alder reaction, demonstrating their utility in creating complex chemical structures. For instance, Kesler (1980) synthesized derivatives through cycloaddition reactions, analyzing their structures using NMR spectroscopy, showcasing their potential in heterocyclic chemistry research (Kesler, 1980).
Pharmaceutical Intermediates
These compounds have also been used as intermediates in pharmaceutical research. Oka et al. (2000) synthesized piracetam analogs involving a 1-azabicyclo[3.3.0]octane ring, indicating their role in developing drugs that improve cerebral function (Oka, Matsumoto, Hirooka, & Suzuki, 2000).
Crystallography and Molecular Structure
The structural aspects of these compounds have been extensively studied using techniques like X-ray diffraction. Moriguchi et al. (2014) synthesized and characterized compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contributing to a deeper understanding of their crystal and molecular structures (Moriguchi et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in methods for determining amines in alkaline mediums. Duriche et al. (1999) developed a derivatization method using 3-azabicyclo[3.3.0]octane, demonstrating its usefulness in analytical techniques (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).
Mechanism of Action
Target of Action
The primary target of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds with a pyridine ring, such as n-pyridylpyrazole carboxamides, have been known to exhibit diverse biological properties . They have been widely used due to their insecticidal , fungicidal , and herbicidal activities .
Mode of Action
The exact mode of action of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22It’s worth noting that similar compounds have shown to interact with their targets resulting in various activities such as anti-bacterial , antiviral , anticarcinogenic , antioxidant , and selective enzyme inhibitory activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures have been found to inhibit the ketol-acid reductoisomerase (kari) pathway , which plays a crucial role in the biosynthesis of branched-chain amino acids.
Result of Action
The molecular and cellular effects of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds have been found to exhibit excellent insecticidal activities .
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPUGYFLJEYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[1,1'-Bi(cyclopropane)]-1-yl}methanol](/img/structure/B2438611.png)
![2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2438612.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2438614.png)


![3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2438619.png)
![N-(4-Methyl-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2438622.png)



![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)
![1-(4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2438630.png)
![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
